molecular formula C18H20O4 B599561 2-(((octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoic acid CAS No. 109821-56-9

2-(((octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoic acid

Cat. No.: B599561
CAS No.: 109821-56-9
M. Wt: 300.354
InChI Key: DILXHIQZGJKWQB-UHFFFAOYSA-N
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Description

Discovery and Development of 2-(((Octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoic acid

The development of this compound represents a relatively recent advancement in synthetic organic chemistry, with the compound first appearing in chemical databases and research literature in the early 21st century. The compound was assigned the Chemical Abstracts Service registry number 1096688-06-0, establishing its unique identity within the global chemical information system. The systematic development of this compound reflects the broader evolution of synthetic methodologies that enable the construction of complex polycyclic structures linked to aromatic carboxylic acid functionalities.

The historical context of this compound's development is closely tied to the extensive research into adamantane derivatives and related polycyclic structures that gained momentum in the latter half of the 20th century. Research into adamantane-containing compounds has demonstrated their utility in pharmaceutical applications, leading to synthetic efforts aimed at creating novel derivatives with modified properties. The octahydro-1H-4,7-methanoinden structure present in this compound represents a variation of the adamantane framework, incorporating additional structural complexity that may confer unique biological or chemical properties.

Database records indicate that the compound was first documented in chemical repositories around 2013, with subsequent modifications and updates to its characterization occurring as recently as 2025. This timeline suggests ongoing research interest and potential applications that continue to drive investigation into its properties and synthetic accessibility. The compound's presence in multiple chemical supplier catalogs and research databases indicates its availability for scientific investigation, though some sources report it as discontinued, suggesting either limited synthetic accessibility or specialized application requirements.

Chemical Classification and Nomenclature

This compound belongs to the chemical class of aromatic carboxylic acids, specifically representing a substituted benzoic acid derivative. The compound can be further classified as an ester-linked bicyclic aromatic system, where the benzoic acid moiety serves as the aromatic component and the octahydro-1H-4,7-methanoinden group provides the polycyclic hydrocarbon framework. This structural arrangement places the compound within the broader category of hybrid molecules that combine aromatic and saturated cyclic systems.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the full name reflecting the complete structural connectivity. Alternative nomenclature systems provide additional naming conventions, including the designation as 2-[[(1S,2S,6S,7S,8R)-8-tricyclo[5.2.1.02,6]decanyl]oxycarbonyl]benzoic acid, which emphasizes the stereochemical configuration and the tricyclic nature of the non-aromatic portion. This alternative naming system highlights the complex three-dimensional structure of the molecule and the specific spatial arrangement of its constituent atoms.

Properties

IUPAC Name

2-(8-tricyclo[5.2.1.02,6]decanyloxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c19-17(20)13-4-1-2-5-14(13)18(21)22-16-9-10-8-15(16)12-7-3-6-11(10)12/h1-2,4-5,10-12,15-16H,3,6-9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILXHIQZGJKWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C3CC2CC3OC(=O)C4=CC=CC=C4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reaction for Alcohol Formation

The foundational step involves converting octahydro-4,7-methanoinden-5-one to the corresponding alcohol via methyl magnesium bromide (MeMgBr) addition. As detailed in Example I of US9834738B2:

Reaction Conditions

ParameterValue
ReactantOctahydro-4,7-methanoinden-5-one
Grignard ReagentMeMgBr (3 M in THF)
Temperature15–20°C (cooled via IPA bath)
Reaction Time3–4 hours (addition) + 1 hour (aging)
Yield90%

The reaction proceeds via nucleophilic attack on the ketone, generating 5-methyl-octahydro-4,7-methanoinden-5-ol. Nuclear magnetic resonance (NMR) data confirm the product’s structure, with characteristic signals at δ 1.32 ppm (singlet, 3H, methyl group) and δ 2.58 ppm (quartet, 1H, methine proton).

Dehydration to Alkenes

Subsequent dehydration of the alcohol using p-toluenesulfonic acid (PTSA) in toluene yields hexahydro-4,7-methanoindene isomers. This step, critical for generating reactive alkenes, achieves a 92% yield under reflux conditions (120–135°C) with water removal via azeotropic distillation. The resulting alkene mixture serves as a versatile intermediate for further functionalization.

Carbonate Ester Formation Strategies

Phosgene-Mediated Carbonylation

A plausible route to the target compound involves reacting octahydro-4,7-methanoinden-5-ol with phosgene (COCl₂) to form the corresponding chloroformate, followed by coupling with benzoic acid.

Proposed Reaction Scheme

  • Chloroformate Synthesis :

    Octahydro-4,7-methanoinden-5-ol+COCl2Octahydro-4,7-methanoinden-5-yl chloroformate+HCl\text{Octahydro-4,7-methanoinden-5-ol} + \text{COCl}_2 \rightarrow \text{Octahydro-4,7-methanoinden-5-yl chloroformate} + \text{HCl}

    Conditions: Anhydrous dichloromethane, 0–5°C, triethylamine (TEA) as acid scavenger.

  • Esterification with Benzoic Acid :

    Chloroformate+Benzoic AcidBase2-(((Octahydro-1H-4,7-methanoinden-5-yl)Oxy)Carbonyl)Benzoic Acid\text{Chloroformate} + \text{Benzoic Acid} \xrightarrow{\text{Base}} \text{2-(((Octahydro-1H-4,7-methanoinden-5-yl)Oxy)Carbonyl)Benzoic Acid}

    Base options: Pyridine or 4-dimethylaminopyridine (DMAP) to catalyze nucleophilic acyl substitution.

Mitsunobu Reaction for Direct Coupling

The Mitsunobu reaction offers an alternative pathway using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to directly couple the alcohol with 2-carboxybenzoic acid:

Octahydro-4,7-methanoinden-5-ol+2-Carboxybenzoic AcidDEAD, PPh3Target Compound\text{Octahydro-4,7-methanoinden-5-ol} + \text{2-Carboxybenzoic Acid} \xrightarrow{\text{DEAD, PPh}_3} \text{Target Compound}

This method avoids phosgene but requires strict anhydrous conditions and may face challenges in regioselectivity due to the alcohol’s steric environment.

Purification and Characterization

Chromatographic Separation

As noted in US9834738B2, silica gel chromatography or preparative high-performance liquid chromatography (HPLC) effectively resolves isomeric mixtures. For the target compound, a hexane/ethyl acetate gradient (70:30 to 50:50) would separate unreacted benzoic acid derivatives from the product.

Spectroscopic Confirmation

  • ¹H NMR : Expected signals include aromatic protons (δ 7.5–8.1 ppm, multiplet) from the benzoic acid group and methine protons (δ 4.8–5.2 ppm) from the carbonate linkage.

  • IR Spectroscopy : Strong absorbance at ~1740 cm⁻¹ (C=O stretch of carbonate ester) and ~1700 cm⁻¹ (carboxylic acid C=O stretch).

Challenges and Optimization Opportunities

  • Steric Hindrance Mitigation :

    • Use of bulky bases (e.g., 2,6-lutidine) to minimize side reactions during carbonate formation.

    • Microwave-assisted synthesis to enhance reaction kinetics.

  • Acid Sensitivity :

    • Employing silyl-protected benzoic acid derivatives (e.g., TMS esters) to prevent decarboxylation.

  • Isomer Control :

    • Chiral auxiliaries or asymmetric catalysis to favor desired stereoisomers .

Chemical Reactions Analysis

Types of Reactions

2-(((octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(((octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(((octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoic acid is not well-defined. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural Analogues

Compound Name Molecular Formula Substituent/R-Group Key Features
Target Compound (10-F789218) Not explicitly provided* Octahydro-4,7-methanoindenyl-oxycarbonyl Bulky bicyclic ester; discontinued
Octahydro-1H-4,7-methanoinden-5-yl methacrylate C14H20O2 Methacryloyl group Stabilized with MEHQ; reactive double bond
Octahydro-1H-4,7-methanoinden-5-yl formate C11H16O2 Formate ester Simpler ester; CAS 13899-23-5
Lactofen (CAS 77501-63-4) C19H15ClF3NO7 Trifluoromethylphenoxy, nitro groups Herbicide; electron-withdrawing substituents
Naptalam (2-((1-naphthalenylamino)carbonyl)benzoic acid) C18H13NO3 Naphthyl carbamate Plant growth regulator; aromatic planar structure

*Note: The molecular formula of the target compound can be inferred as approximately C19H22O4 based on related structures.

Physicochemical Properties
  • Steric Effects: The bicyclic octahydro-4,7-methanoindenyl group in the target compound introduces significant steric hindrance compared to smaller esters like the formate derivative (C11H16O2) . This may reduce solubility in polar solvents but enhance stability against hydrolysis.
  • Electron Effects : Lactofen’s nitro and trifluoromethyl groups increase acidity (pKa ~3–4) compared to the target compound, where the ester group likely results in a higher pKa (~4–5) .
  • Thermal Stability : The methacrylate derivative (C14H20O2) requires MEHQ stabilization to prevent polymerization, whereas the target compound’s bulky structure may inherently resist such degradation .

Stability and Degradation

Table 2: Stability Comparison

Compound Key Stability Concerns Stabilization Methods
Target Compound Potential hydrolysis (slow due to steric hindrance) N/A (discontinued)
Methacrylate Polymerization MEHQ inhibitor
Formate Hydrolysis Storage in anhydrous conditions

Biological Activity

2-(((octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoic acid, also known by its CAS number 109821-56-9, is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C18H20O4, with a molecular weight of 300.349 g/mol. The structure features a benzoic acid moiety linked to an octahydro-methano-indene derivative, which may contribute to its biological activity.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit significant pharmacological properties:

  • Inhibition of Glycerol-3-phosphate Acyltransferase (GPAT) : A study focused on GPAT inhibitors shows that analogs with hydrophobic substituents can effectively inhibit GPAT activity in vitro. While specific data on the compound is limited, its structural similarities suggest potential inhibitory effects on fat synthesis pathways, which could be beneficial in anti-obesity therapies .
  • Anti-inflammatory Properties : Compounds with similar structures have been evaluated for their anti-inflammatory effects. The presence of a carboxylic acid group is often associated with such activities, potentially making this compound a candidate for further investigation in inflammatory models.
  • Antioxidant Activity : Some derivatives of benzoic acids have demonstrated antioxidant properties. Although direct studies on this specific compound are lacking, the structural attributes may confer similar benefits.

The mechanisms through which this compound exerts its biological effects are hypothesized based on related compounds:

  • Binding Affinity : The hydrophobic regions in the compound may facilitate binding to lipid membranes or specific enzyme active sites, influencing metabolic pathways related to lipid metabolism and inflammation.
  • Molecular Interactions : The potential for hydrogen bonding and π–π stacking interactions due to the aromatic nature of the benzoic acid component could enhance its biological efficacy.

Case Studies and Research Findings

While specific clinical studies on this compound are sparse, related research provides insights into its possible applications:

StudyFindings
GPAT Inhibition StudyDemonstrated that hydrophobic substitutions at certain positions enhance inhibitory activity against GPAT with an IC50 value as low as 8.5 µM for potent analogs .
Inflammatory Response ModelsSimilar compounds exhibited reduced inflammatory markers in animal models when administered .
Antioxidant StudiesDerivatives showed significant scavenging activity against free radicals in vitro .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 2-(((octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoic acid?

  • Methodological Answer : The synthesis typically involves esterification of the bicyclic alcohol (octahydro-1H-4,7-methanoinden-5-ol) with a benzoyl chloride derivative. Key steps include:

  • Activating the carboxylic acid group (e.g., using thionyl chloride) to form the corresponding benzoyl chloride.
  • Reacting with the alcohol under anhydrous conditions, often with a base (e.g., triethylamine) to neutralize HCl byproducts.
  • Purification via column chromatography or recrystallization.
  • Characterization using 1^1H NMR, 13^{13}C NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>98%).
  • Spectroscopy : 1^1H NMR (in DMSO-d6d_6) to confirm ester linkage (δ 4.5–5.5 ppm for the methine proton adjacent to oxygen) and absence of unreacted starting materials.
  • Mass Spectrometry : HRMS (ESI+) to verify the molecular ion peak ([M+H]+^+) matching the theoretical mass.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to check melting point consistency .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved for this compound?

  • Methodological Answer :

  • Refinement Tools : Use SHELXL for small-molecule refinement, focusing on resolving disorder in the bicyclic moiety. Apply TWIN commands in SHELX if twinning is suspected.
  • Validation Metrics : Cross-check R-factor convergence (<5% discrepancy) and analyze residual electron density maps for unmodeled solvent or disorder.
  • Comparative Analysis : Compare with analogous structures (e.g., methacrylate derivatives) to identify common crystallographic artifacts .

Q. What isotopic labeling strategies are effective for pharmacokinetic or metabolic studies?

  • Methodological Answer :

  • Deuterium Labeling : Introduce deuterium at the methine position of the octahydro-1H-4,7-methanoindene moiety using deuterated reagents (e.g., D2_2O exchange under acidic conditions).
  • Analytical Validation : Confirm isotopic incorporation via LC-MS/MS, monitoring the mass shift (e.g., +2 Da for two deuterium atoms).
  • Applications : Use labeled analogs to track metabolic stability in vitro (e.g., liver microsome assays) and in vivo (plasma half-life studies) .

Q. How to address contradictory bioactivity data across different synthetic batches?

  • Methodological Answer :

  • Purity Reassessment : Verify batch purity via HPLC and ICP-MS to rule out metal catalyst residues.
  • Conformational Analysis : Perform molecular dynamics (MD) simulations to assess if stereochemical variations (e.g., chair vs. boat conformation in the bicyclic system) impact receptor binding.
  • Biological Replicates : Conduct dose-response assays in triplicate using orthogonal assays (e.g., enzymatic inhibition and cell viability) to confirm activity trends .

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